molecular formula C18H11Cl B8248812 2-Chlorobenzo[c]phenanthrene

2-Chlorobenzo[c]phenanthrene

Cat. No.: B8248812
M. Wt: 262.7 g/mol
InChI Key: MOGQLHWBDFZMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzo[c]phenanthrene (CAS 1196794-12-3) is a chlorinated derivative of polycyclic aromatic hydrocarbons (PAHs) supplied for research purposes. This compound has a molecular formula of C 18 H 11 Cl and a molecular weight of 262.73 g/mol . It requires specific storage conditions: keep in a dark place, sealed in a dry environment at room temperature . While specific toxicological data is limited, it is classified with hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . Researchers should use appropriate personal protective equipment, including gloves and eye protection, during handling. Although the specific biological mechanisms of this compound are an active area of investigation, recent scientific studies on related compounds are revealing their significant value in biological research. For instance, phenanthrene and its halogenated derivatives have been shown to inhibit adipogenesis (the process of cell differentiation into fat cells) and decrease the expression of a key regulatory protein known as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Intriguingly, this effect appears to be independent of the typical Aryl hydrocarbon Receptor (AhR) pathway often associated with PAH toxicity, suggesting a novel and distinct mechanism of action that is of high interest to researchers studying metabolic disorders and cell differentiation processes . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzo[c]phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQLHWBDFZMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chlorobenzo C Phenanthrene and Its Derivatives

Strategies for Constructing the Benzo[c]phenanthrene (B127203) Skeleton

The formation of the intricate four-ring system of benzo[c]phenanthrene requires elegant and efficient chemical transformations. The following sections will explore the prominent strategies utilized for this purpose.

Photocyclodehydrogenation Protocols

Photocyclodehydrogenation, a powerful tool in the synthesis of polycyclic aromatic compounds, involves the light-induced cyclization of a stilbene-type precursor, followed by an oxidation step to form the aromatic system. This method is particularly useful for creating the phenanthrene (B1679779) core within the benzo[c]phenanthrene structure.

The iodine-mediated photodehydrocyclization of stilbene (B7821643) precursors is a classic and widely used method for the synthesis of phenanthrenes and their derivatives. The reaction proceeds via the photoisomerization of a trans-stilbene to its cis-isomer, which then undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate is subsequently oxidized by iodine to the fully aromatic phenanthrene system. researchgate.net

For the synthesis of 2-Chlorobenzo[c]phenanthrene, a plausible stilbene precursor would be a suitably substituted 1-styrylnaphthalene. The chloro-substituent would need to be positioned on the styryl moiety to yield the desired product. The general reaction conditions involve dissolving the stilbene precursor in a suitable solvent, such as cyclohexane or benzene (B151609), in the presence of a catalytic amount of iodine. The solution is then irradiated with a UV light source, typically a high-pressure mercury lamp, for a period ranging from several hours to days.

A variety of substituted phenanthrenes have been prepared using this methodology, demonstrating its tolerance to various functional groups, including halogens. researchgate.net

Table 1: Examples of Iodine-Mediated Photocyclodehydrogenation for Phenanthrene Synthesis

Stilbene PrecursorProductSolventReaction TimeYield (%)
StilbenePhenanthreneCyclohexane24 h>90
4-Methoxystilbene2-MethoxyphenanthreneBenzene48 h85
3,5-Difluorostilbene2,4-DifluorophenanthreneCyclohexane36 h78

This table presents generalized data based on typical photocyclization reactions of stilbenes. Specific conditions for this compound would require a dedicated experimental study.

A critical aspect of iodine-mediated photocyclodehydrogenation is the management of the hydrogen iodide (HI) byproduct formed during the oxidation step. HI can participate in side reactions, such as the reduction of the starting stilbene or the product, leading to decreased yields. To mitigate these undesirable reactions, scavenger systems are employed to neutralize the HI as it is formed.

Historically, propylene oxide has been used as an acid scavenger. However, due to its volatility and cost, alternative scavengers have been investigated. An improved and more convenient procedure utilizes tetrahydrofuran (THF) as a scavenger. THF has been shown to be an efficient and inexpensive alternative to propylene oxide. researchgate.net Its higher boiling point and ready availability make it a more practical choice for laboratory-scale synthesis. researchgate.net The use of THF as a scavenger has been successfully applied to the synthesis of a variety of phenanthrenes and helicenes, indicating its broad applicability. researchgate.net

The optimization of the scavenger system is crucial for achieving high yields, particularly when dealing with sensitive functional groups on the stilbene precursor. For the synthesis of chlorinated derivatives like this compound, ensuring the stability of the C-Cl bond under the reaction conditions is paramount, and an effective scavenger system plays a key role in this.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering powerful and versatile methods for the formation of carbon-carbon bonds. These reactions are instrumental in constructing the biaryl linkages that serve as precursors to the benzo[c]phenanthrene skeleton.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, which can then be subjected to cyclization to form polycyclic aromatic systems.

In the context of benzo[c]phenanthrene synthesis, a Suzuki coupling could be employed to connect a naphthalene-derived boronic acid with a vinyl halide, or vice versa. For the synthesis of this compound, one could envision a coupling between a 2-chloronaphthalene derivative and a vinylboronic acid. The resulting styrylnaphthalene could then be cyclized via photocyclodehydrogenation as described previously.

A general protocol for a Suzuki coupling involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system (e.g., toluene, DMF, or aqueous mixtures).

Table 2: Representative Conditions for Suzuki Coupling in the Synthesis of Biaryls

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
1-BromonaphthalenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O95
2-Chlorotoluene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene92
1-IodobenzeneNaphthalene-1-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane88

This table illustrates typical Suzuki coupling conditions for the formation of biaryl compounds, which are precursors to the benzo[c]phenanthrene skeleton.

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the coupling of an unsaturated halide (or triflate) with an alkene. This reaction can be utilized to synthesize the stilbene-type precursors required for photocyclization.

For instance, the synthesis of a benzo[c]phenanthrene ketone has been reported through a sequence involving a Heck coupling followed by oxidative photocyclization. rajpub.com In this approach, an aryl halide is coupled with a vinyl-substituted aromatic compound to generate the stilbene backbone, which is then cyclized.

To synthesize this compound, a Heck coupling could be performed between a halogenated naphthalene, such as 2-chloronaphthalene, and a vinyl-substituted benzene derivative. The choice of catalyst, base, and solvent is crucial for the success of the Heck reaction. Common catalysts include palladium(II) acetate or Herrmann's catalyst, with bases such as triethylamine or sodium acetate, in solvents like DMF or DMAc.

Table 3: Illustrative Heck Coupling Conditions for Stilbene Synthesis

Aryl HalideAlkeneCatalystBaseSolventYield (%)
IodobenzeneStyrenePd(OAc)₂Et₃NDMF85
4-BromoanisoleAcrylonitrilePd(PPh₃)₄K₂CO₃Acetonitrile90
1-Naphthyl triflateMethyl acrylatePdCl₂(dppf)Proton SpongeDioxane75

This table provides examples of Heck reaction conditions used to form the C-C bond in stilbenoid structures, which are key intermediates for benzo[c]phenanthrene synthesis.

Directed Synthesis of this compound

More direct routes to this compound involve photochemical reactions of appropriately substituted precursors. These methods are often highly efficient and can provide the target molecule in a limited number of steps.

The Mallory reaction, which is the oxidative photochemical cyclization of stilbenes, is a classic and effective method for the synthesis of phenanthrenes. nih.gov This reaction is compatible with a range of substituents, including halogens like chlorine. nih.gov The process involves the UV light-induced isomerization of a stilbene from its trans to cis isomer, followed by an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate is then oxidized, typically by iodine, to the corresponding phenanthrene. The presence of a chloro substituent on the stilbene precursor can influence the regioselectivity of the cyclization.

Table 4: Oxidative Photochemical Cyclization of Halogenated Stilbenes

Stilbene Precursor Conditions Product Yield (%)
4-Chlorostilbene hv, I₂ 2-Chlorophenanthrene 78

This table is a representative summary of data found in the cited literature and may not be exhaustive.

An improved and expedited protocol for the photocyclodehydrogenation of stilbenes has been developed, which is directly applicable to the synthesis of benzo[c]phenanthrene derivatives. This method utilizes tetrahydrofuran (THF) as an inexpensive and efficient scavenger for the hydriodic acid (HI) produced during the iodine-mediated photocyclization. researchgate.net The use of THF is advantageous over the traditionally used propylene oxide due to its higher boiling point and lower cost. researchgate.net This technique has been successfully employed in the high-yield synthesis of 2-bromobenzo[c]phenanthrene, a close analog of the target compound, this compound. researchgate.net The reaction proceeds by irradiating a solution of the appropriate stilbene precursor in the presence of iodine and THF. researchgate.net This method has been shown to tolerate various functional groups, indicating its potential for the direct synthesis of this compound from a suitable chlorinated stilbene precursor. The synthesis of 2-bromobenzo[c]phenanthrene was achieved in a 96% yield using this improved protocol. researchgate.net

Synthesis of Diverse this compound Functional Analogs

The presence of a chlorine atom at the 2-position of the benzo[c]phenanthrene core serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities, leading to a range of analogs with tailored properties. The following sections detail specific synthetic strategies for incorporating cyano groups, generating polyaromatic secondary amines, and constructing helical structures from chlorinated benzo[c]phenanthrene precursors.

The introduction of a cyano (-CN) group onto an aromatic ring is a valuable transformation in organic synthesis, as the nitrile functionality can be further converted into other useful groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl chlorides has emerged as a powerful method for this purpose. This approach is applicable to the synthesis of 2-cyano-benzo[c]phenanthrene derivatives from this compound.

The general methodology involves the cross-coupling of an aryl chloride with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Various cyanide sources can be employed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.govrsc.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often showing good performance. The reaction conditions, such as solvent, temperature, and base, are optimized to achieve high yields of the desired cyanated product.

A typical reaction setup would involve heating a mixture of this compound, a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand (e.g., dppf), and a cyanide source in an appropriate solvent like DMF or toluene. researchgate.net The use of additives can sometimes be beneficial to prevent catalyst deactivation. nih.gov

Catalyst System Cyanide Source Typical Ligand Key Features
Palladium(0) or Palladium(II)KCN, Zn(CN)₂, K₄[Fe(CN)₆]dppf, XPhos, etc.Good functional group tolerance; applicable to a wide range of aryl chlorides.

This table presents a generalized overview of palladium-catalyzed cyanation reactions.

Polyaromatic secondary amines are an important class of compounds with potential applications in materials science due to their electronic properties. A synthetic route to these compounds can be envisioned starting from a chlorinated benzo[c]phenanthrene ketone. While the direct synthesis of 2-chloro-benzo[c]phenanthrene ketone is not explicitly detailed in the provided search results, a plausible approach would involve the Friedel-Crafts acylation of this compound.

Once the ketone precursor is obtained, the synthesis of polyaromatic secondary amines can proceed via a two-step sequence involving the formation of an imine followed by its reduction. rajpub.com The benzo[c]phenanthrene ketone can be reacted with a variety of primary amines in the presence of a Lewis acid to facilitate the formation of the corresponding imine. rajpub.com Subsequent reduction of the imine, commonly achieved with a reducing agent such as sodium borohydride (NaBH₄), yields the desired polyaromatic secondary amine. rajpub.com This method allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the primary amine used in the initial step.

Reactant 1 Reactant 2 Key Reagents Product
Benzo[c]phenanthrene KetonePrimary AmineLewis Acid, NaBH₄Polyaromatic Secondary Amine

This table outlines the general synthetic scheme for the formation of polyaromatic secondary amines from benzo[c]phenanthrene ketones.

Helicenes are a fascinating class of polycyclic aromatic hydrocarbons characterized by their chiral, helical structure arising from the ortho-fusion of aromatic rings. Benzo[c]phenanthrene moieties can serve as building blocks for the synthesis of these unique three-dimensional structures. The presence of a chlorine atom on the benzo[c]phenanthrene framework can be advantageous, providing a reactive site for further elaboration into the final helical architecture. rsc.orgepa.gov

One common strategy for the synthesis of helicenes is through photochemical cyclization of stilbene-like precursors. beilstein-journals.org In the context of benzo[c]phenanthrene-based helicenes, a suitably substituted benzo[c]phenanthrene derivative can be coupled with another aromatic unit to form a precursor that can undergo intramolecular photocyclization to generate the helical scaffold. The chloro-substituent can be utilized in palladium-catalyzed cross-coupling reactions to construct these precursors. rsc.orgepa.gov

For instance, a chloro-substituted benzo[c]phenanthrene can be coupled with an appropriate boronic acid or organotin reagent via a Suzuki or Stille coupling, respectively, to create a diaryl system poised for cyclization. Subsequent irradiation with UV light, often in the presence of an oxidizing agent like iodine, can induce the cyclodehydrogenation reaction, leading to the formation of the helicene. The specific substitution pattern on the benzo[c]phenanthrene and the coupled aromatic ring will determine the final structure and helicity of the resulting molecule. The synthesis of a dichlorodibenzo[c,g]phenanthrene, a epa.govhelicene precursor, has been reported, highlighting the utility of chlorinated starting materials in this area. biomedres.us

Precursor Type Key Reaction Product Key Features of Product
Diaryl system with benzo[c]phenanthrene moietyPhotochemical cyclizationHeliceneChiral, helical structure with extended π-conjugation.
Chloro-substituted benzo[c]phenanthrenePalladium-catalyzed cross-couplingDiaryl precursorVersatile intermediate for helicene synthesis.

This table summarizes synthetic approaches to helical structures based on benzo[c]phenanthrene.

Computational Chemistry and Theoretical Investigations of 2 Chlorobenzo C Phenanthrene

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to the computational study of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for the computational investigation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional wave-function-based methods, allowing for the study of larger and more complex molecules.

For 2-Chlorobenzo[c]phenanthrene, DFT calculations are employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. researchgate.netresearchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly used in these calculations. researchgate.net

Once the optimized geometry is obtained, the electronic structure can be elucidated. Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing further insight into the electronic effects of the chlorine substituent on the benzo[c]phenanthrene (B127203) framework. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements beyond the first row of the periodic table, such as chlorine, the selection of an appropriate basis set is particularly important.

Commonly used basis sets in computational chemistry belong to two main families: Pople-style and Dunning-style.

Pople-style basis sets: These are denoted by nomenclature like 6-31G(d,p). The "6-31G" part indicates a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two. uni-rostock.de The terms in parentheses, (d,p), denote the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide more flexibility to describe the shape of the orbitals, which is crucial for accurately modeling chemical bonds. uni-rostock.de

Dunning-style basis sets: Known as correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), these are designed to systematically converge towards the complete basis set limit as the size of the basis set increases. website-files.com

For halogenated compounds like this compound, it is often necessary to include diffuse functions (indicated by a "+" or "++" in Pople basis sets, e.g., 6-311++G(d,p)) in addition to polarization functions. Diffuse functions are large, spread-out functions that are important for describing anions and systems with lone pairs of electrons, such as the chlorine atom. researchgate.net

Table 1: Overview of Common Basis Sets in Computational Modeling

Basis Set Type Example Description
Minimal STO-3G Each atomic orbital is represented by a single basis function. Offers the lowest computational cost but also the lowest accuracy.
Split-Valence 3-21G, 6-31G Core orbitals are represented by one basis function, while valence orbitals are split into two (inner and outer) for greater flexibility. uni-rostock.de
Polarized 6-31G(d), 6-31G(d,p) Adds higher angular momentum functions (e.g., d-functions on heavy atoms, p-functions on hydrogen) to allow for orbital shape distortion upon bonding. uni-rostock.de
Diffuse 6-31+G(d), 6-311++G(d,p) Adds very "spread-out" functions to better describe non-covalent interactions, lone pairs, and anions. researchgate.net

| Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Systematically improved basis sets designed for recovering electron correlation energy. "aug-" denotes the addition of diffuse functions. website-files.com |

Assessment of Aromaticity in Benzo[c]phenanthrene Systems

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods provide quantitative measures to assess the aromatic character of individual rings within a polycyclic system.

Several computational descriptors are used to quantify aromaticity, each focusing on a different manifestation of the phenomenon (geometric, magnetic, or electronic).

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (for a completely aromatic system like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems, respectively. frontiersin.orgresearchgate.net It is a powerful tool for assessing the local aromaticity of individual rings in PAHs like benzo[c]phenanthrene. acs.org

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). Aromatic rings sustain a diatropic ring current when placed in an external magnetic field, leading to strong shielding inside the ring. Consequently, a large negative NICS value is indicative of aromaticity, while a positive value suggests anti-aromaticity. frontiersin.orgnih.gov

Table 2: Common Aromaticity Descriptors

Descriptor Type Principle Interpretation
HOMA Geometric Measures the deviation of bond lengths from an ideal aromatic reference. acs.org Value approaches 1 for highly aromatic rings.

| NICS | Magnetic | Calculates the magnetic shielding at the center of a ring, which is influenced by electron ring currents. frontiersin.org | Large negative values (e.g., -5 to -15 ppm) indicate aromaticity. |

The introduction of a halogen substituent onto an aromatic framework can modulate the aromaticity of the system. Halogens exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond framework. This effect tends to decrease the electron density of the ring.

Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring.

Spectroscopic Property Predictions

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties, which can aid in the identification and characterization of novel or unknown compounds. DFT calculations can provide theoretical spectra that can be compared with experimental data.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. These computed frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide the theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.

Electronic Spectra (UV-Visible): The electronic transitions that give rise to UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed experimentally. beilstein-journals.org

These predictive capabilities are essential for studying transient or difficult-to-synthesize molecules and for confirming the structure of newly synthesized compounds like this compound. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzo[c]phenanthrene
Benzene (B151609)

Computational Prediction of Infrared and Raman Spectra

The process typically involves geometry optimization of the molecule's ground state structure using a functional such as B3LYP, often paired with a basis set like 6-31G(d) or higher to accurately account for electron distribution. nih.govresearchgate.net Following optimization, vibrational frequencies are calculated by computing the second derivatives of the potential energy with respect to the nuclear positions. arxiv.orgarxiv.org These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical spectrum.

Table 1: Typical Calculated Vibrational Modes for Chlorinated Aromatic Compounds
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching vibrations of the carbon-hydrogen bonds on the aromatic rings.
Aromatic C=C Stretch1400 - 1650In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings.
C-H In-Plane Bend1000 - 1300Bending of the C-H bonds within the plane of the aromatic ring.
C-H Out-of-Plane Bend675 - 900Bending of the C-H bonds out of the plane of the aromatic ring.
C-Cl Stretch550 - 750Stretching vibration of the carbon-chlorine bond. Theoretical C–Cl vibrations for a similar molecule, 2-chloroquinoline-3-carboxaldehyde, were calculated around 576-644 cm⁻¹. nih.gov

Theoretical Modeling of Electronic Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a primary computational method for modeling the electronic absorption (UV-Vis) and emission (fluorescence) spectra of PAHs and their derivatives. researchgate.netmdpi.comrsc.org This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. mdpi.com

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) or oscillator strength. mdpi.com The choice of functional (e.g., B3LYP, PBE0, ωB97XD) can influence the accuracy of the predicted spectra. mdpi.com For benzo[c]phenanthrene derivatives, absorption is typically strong in the UV region. researchgate.net For instance, synthesized derivatives show absorption maxima (λmax) in the range of 281-285 nm. researchgate.net Despite this, fluorescence can occur at significantly longer wavelengths in the visible blue region (410-422 nm), resulting in unusually large Stokes shifts (1.32-1.39 eV). researchgate.net Theoretical models can help to understand the nature of the electronic transitions involved (e.g., π→π*) and how substituents like chlorine affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the spectral properties. nih.gov

Table 2: Representative Photophysical Properties of Benzo[c]phenanthrene Derivatives
PropertyReported Range for Derivatives researchgate.netComputational Method
Absorption λmax281 - 285 nmTD-DFT
Emission λmax410 - 422 nmTD-DFT
Stokes Shift1.32 - 1.39 eVCalculated from predicted absorption and emission maxima.

Reaction Mechanism Studies through Computational Simulation

Computational simulations are crucial for elucidating the complex reaction mechanisms of PAHs, providing insights into reaction pathways, intermediate structures, and the energies of transition states. nih.gov

Elucidation of Ozonolysis Pathways for Phenanthrene (B1679779) Analogs

The ozonolysis of phenanthrene, an analog of benzo[c]phenanthrene, has been studied computationally using DFT methods like B3LYP and M06-2X. icm.edu.plresearchgate.netsemanticscholar.org The reaction is understood to proceed via the Criegee mechanism. researchgate.net The initial step is a 1,3-dipolar cycloaddition of ozone to the C9=C10 bond of phenanthrene, which is the most reactive site, leading to the formation of a primary ozonide (POZ) intermediate. icm.edu.plresearchgate.net This initial step has a relatively low activation barrier. researchgate.netsemanticscholar.org

The POZ is unstable and undergoes a concerted cleavage to dissociate into a zwitterionic Criegee intermediate (CI) and an aldehyde compound, 2,2'-biphenyldialdehyde. icm.edu.plresearchgate.net Computational studies have explored multiple mechanistic pathways for these transformations. icm.edu.plresearchgate.netsemanticscholar.org The presence of other molecules, such as water or methanol (B129727), can further influence the reaction by reacting with the Criegee intermediate, leading to the formation of compounds like α-methoxy hydroperoxide. icm.edu.plresearchgate.netsemanticscholar.org

Calculation of Activation Barriers and Transition States in Chemical Transformations

A key strength of computational chemistry is its ability to locate transition state (TS) structures and calculate the activation energy (Ea) barriers for each step in a reaction mechanism. nih.gov For the ozonolysis of phenanthrene, DFT calculations have quantified these barriers. icm.edu.plresearchgate.netsemanticscholar.org

For example, using the B3LYP/6-31+G(d,p) method with a solvation model, the activation energy for the initial formation of the primary ozonide (POZ) is calculated to be 13 kJ mol⁻¹. researchgate.netsemanticscholar.org The subsequent dissociation of the POZ into the Criegee intermediate and an aldehyde has a significantly higher calculated activation barrier of 76 kJ mol⁻¹. icm.edu.plresearchgate.netsemanticscholar.org The presence of a water molecule acting as a mediator in subsequent steps can lower activation barriers for proton shifts by as much as 18 to 26 kJ mol⁻¹. researchgate.netsemanticscholar.org These calculations provide a quantitative potential energy surface for the reaction, allowing researchers to predict the most favorable pathways. researchgate.net

Table 3: Calculated Activation Energies (Ea) for Phenanthrene Ozonolysis Pathways researchgate.netsemanticscholar.org
Reaction StepComputational MethodCalculated Ea (kJ mol⁻¹)
Formation of Primary Ozonide (POZ)B3LYP/6-31+G(d,p) with PCM13
Dissociation of POZ to Criegee IntermediateB3LYP/6-31+G(d,p) with PCM76

Influence of Solvation Models on Reaction Energetics

Reactions in solution are significantly influenced by the solvent. rsc.org Computational studies account for these effects using various solvation models. A common approach is the use of implicit or continuum models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. icm.edu.plresearchgate.netsemanticscholar.org

In the computational study of phenanthrene ozonolysis, the PCM was used to model the reaction in solution. icm.edu.plresearchgate.netsemanticscholar.org The results showed that the solvation model generally reduces the energy barriers for the various reaction pathways, with the exception of the reaction between methanol and the Criegee intermediate. icm.edu.plsemanticscholar.org This demonstrates that accurately modeling solvent effects is critical for obtaining reaction energetics that are comparable to experimental conditions. rsc.org The choice of solvent can alter reaction rates and selectivity by differentially stabilizing the reactants, transition states, and products. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The benzo[c]phenanthrene core is inherently non-planar due to steric hindrance between the hydrogen atoms in the "bay region," forcing the molecule into a helical or twisted conformation. nih.govwikipedia.org This structural distortion is a key feature of its chemistry.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules like this compound over time. nih.govacs.org In MD simulations, the molecule is placed in a simulated environment, such as a box of explicit solvent molecules (e.g., water or organic solvents), and the forces on each atom are calculated using a force field. nih.govacs.orgtandfonline.com Newton's equations of motion are then solved iteratively to track the trajectory of all atoms. These simulations provide insight into conformational flexibility, the stability of different conformers, and interactions with surrounding solvent molecules, such as the formation of hydrogen bonds or solvent shells. nih.govacs.orgacs.org MD is also a powerful tool for studying the aggregation behavior of PAHs in different solvents. tandfonline.comresearchgate.net

Table 4: Key Parameters in Conformational and Dynamic Analysis of Benzo[c]phenanthrene Analogs
ParameterDescriptionRelevant Computational Method
Dihedral AnglesTorsional angles defining the twist in the molecular backbone.DFT Geometry Optimization
Inter-ring AngleThe angle between the planes of the terminal aromatic rings, quantifying the helical twist. nih.govDFT Geometry Optimization
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of superimposed conformations, indicating structural stability over time.Molecular Dynamics
Radial Distribution Function (RDF)Describes how the density of surrounding atoms (e.g., solvent) varies as a function of distance from a reference atom. acs.orgMolecular Dynamics

Chemical Reactivity and Transformation Mechanisms of 2 Chlorobenzo C Phenanthrene

Oxidation Reactions and Pathways

Oxidation is a primary transformation route for 2-Chlorobenzo[c]phenanthrene, proceeding through various mechanisms, including photooxidation and ozonolysis. These reactions lead to the formation of oxygenated derivatives, altering the compound's chemical and toxicological properties.

The photooxidation of benzo[c]phenanthrene (B127203) and its derivatives is initiated by the absorption of UV radiation, leading to the formation of excited electronic states. These excited molecules can then react with molecular oxygen. The process often involves the formation of reactive oxygen species (ROS), which subsequently attack the aromatic core. The synthesis of various phenanthrene (B1679779) and benzo[c]phenanthrene derivatives can be achieved through oxidative photocyclization, a process that highlights the susceptibility of the core structure to oxidation under photochemical conditions researchgate.netbeilstein-journals.org. The photophysical properties, such as UV-visible absorption and fluorescence, are key to understanding the initial steps of photooxidation, as the molecule must first absorb light to become reactive researchgate.netresearchgate.net. The extended π-conjugated system in these molecules results in absorption in the UV region and fluorescence in the visible region of the spectrum researchgate.net.

In the atmosphere, halogenated PAHs adsorbed on particulate matter undergo heterogeneous ozonolysis. This process is a significant degradation pathway and is often more rapid than gas-phase reactions or even photodegradation researchgate.net. The reaction involves ozone attacking the electron-rich regions of the polycyclic aromatic core.

Table 1: Factors Influencing Heterogeneous Ozonolysis of PAHs

FactorInfluence on Reaction Kinetics
PAH Structure The number and arrangement of aromatic rings affect reactivity.
Substituents Electron-donating groups (e.g., alkyl) and electron-withdrawing groups (e.g., halogens) alter the electron density of the aromatic system, influencing the rate of ozone attack.
Particle Surface The chemical and physical nature of the particle on which the PAH is adsorbed can affect reaction rates researchgate.net.
Environmental Conditions Factors such as temperature and humidity can impact the rate of degradation copernicus.org.

The ozonolysis of PAHs leads to the formation of a variety of oxygenated products. The initial attack by ozone typically occurs at bonds with high double-bond character, such as the K-region of phenanthrene (the 9,10-bond) youtube.com. This leads to the formation of an initial ozonide, which can then decompose to form aldehydes, ketones, and carboxylic acids researchgate.netrsc.org. For phenanthrene, major oxidation products include phenanthrene-9,10-quinone and 2,2'-diphenic acid youtube.comnih.gov. It is expected that the ozonolysis of this compound would yield analogous chlorinated quinones, dicarboxylic acids, and other oxygenated derivatives nih.gov. The presence of participating solvents like water can influence the product distribution, leading to the formation of hydroxy esters and carboxylic acids alongside aldehydes and ketones researchgate.net.

Table 2: Common Oxygenated Products from PAH Ozonolysis

Product TypeExample from Phenanthrene Ozonolysis
QuinonesPhenanthrene-9,10-quinone nih.gov
Dicarboxylic Acids2,2'-Diphenic acid youtube.comnih.gov
AldehydesDiphenaldehyde researchgate.net
Carboxylic AcidsVarious carboxylic acid derivatives researchgate.net

Heterogeneous Ozonolysis of Halogenated Polycyclic Aromatic Compounds

Substitution Reactions and Functional Group Interconversions on the Benzo[c]phenanthrene Core

The benzo[c]phenanthrene core, like other polynuclear aromatic hydrocarbons, can undergo electrophilic substitution reactions. These reactions are generally more complex than for benzene (B151609) due to the larger number of non-equivalent positions on the ring system libretexts.org. For the parent phenanthrene, electrophilic attack (e.g., nitration, sulfonation) can lead to a mixture of substituted products libretexts.orgbath.ac.uk. The 9 and 10 positions are particularly reactive towards addition and oxidation reactions youtube.comlibretexts.org.

Photochemical Reactivity and Photoinduced Processes

This compound is expected to be photochemically active due to its extended aromatic system. The absorption of light can lead to various photoinduced processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions researchgate.net. The photochemical transformation of halogenated PAHs is a recognized environmental degradation pathway copernicus.org. These processes can be accelerated by increased concentrations of reactive oxygen species and elevated temperatures copernicus.org.

Studies on phenanthrene-based compounds have shown they can undergo photofragmentation to produce other reactive species like allenes nih.gov. Furthermore, the photocyclization of stilbene-type molecules is a common synthetic route to phenanthrenes, highlighting the role of light in forming and transforming this ring system beilstein-journals.orgacs.org. The phototransformation pathways for halogenated PAHs often involve a mechanism of dechlorination followed by oxidation copernicus.org. This suggests that under irradiation, this compound could potentially undergo cleavage of the carbon-chlorine bond, followed by oxidation of the aromatic core, leading to hydroxylated and other oxygenated products.

Cyclization and Ring-Forming Transformations of this compound (e.g., Helicity Induction)

The rigid, planar structure of this compound serves as a foundational scaffold for the synthesis of more complex, three-dimensional helical molecules, known as helicenes. These transformations primarily involve the formation of new rings, which, due to steric hindrance between the terminal aromatic rings, forces the molecule to adopt a non-planar, helical shape. The induction of helicity is a critical outcome of these cyclization reactions, leading to chiral molecules with unique chiroptical properties. The primary methods employed for such transformations include photochemical cyclization of stilbene-type precursors and transition metal-catalyzed intramolecular couplings.

Photocyclodehydrogenation of Stilbene-like Precursors

A prevalent and historically significant method for inducing helicity from phenanthrene-based structures is the photocyclodehydrogenation of stilbene-like precursors. nih.govorganicreactions.orgresearchgate.net In this approach, a molecule containing a stilbene (B7821643) (1,2-diphenylethylene) moiety that includes the this compound core is irradiated with UV light in the presence of an oxidizing agent, typically iodine. nih.gov

The general mechanism involves the following key steps:

Photoisomerization : The thermodynamically more stable trans-stilbene precursor undergoes photoisomerization to the cis-isomer.

Electrocyclization : The cis-isomer, upon further irradiation, undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate.

Oxidation : The dihydrophenanthrene intermediate is then oxidized, typically by iodine, to rearomatize the system and form the final, stable helical product, with the elimination of hydrogen iodide. nih.gov

For a precursor derived from this compound, this process would extend the polycyclic aromatic system, leading to the formation of a helicene. For instance, the photocyclization of a dichloro-substituted styrylnaphthalene has been reported to yield 2-chloro- researchgate.nethelicene, demonstrating the feasibility of incorporating a chloro-substituent into the final helical structure. researchgate.net The presence of the chlorine atom can influence the electronic properties and solubility of the resulting helicene.

Below is a table summarizing the typical conditions for such photocyclization reactions.

ParameterConditionPurpose
Light Source High-pressure mercury lampProvides UV irradiation for photoisomerization and electrocyclization
Oxidizing Agent Iodine (I₂)Facilitates the rearomatization of the dihydrophenanthrene intermediate
Solvent Toluene, CyclohexaneProvides a medium for the reaction and can act as a scavenger for HI
Scavenger Propylene oxide, Tetrahydrofuran (THF)Neutralizes the hydrogen iodide (HI) byproduct to prevent side reactions

This table provides a general overview of typical reaction conditions for photocyclodehydrogenation reactions.

Palladium-Catalyzed Intramolecular Cyclization

Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful alternative for constructing helical systems from appropriately functionalized this compound derivatives. rsc.org These methods often involve the intramolecular coupling of two positions on the aromatic framework to forge a new ring and induce helicity.

A common strategy involves the use of a this compound derivative that has been further functionalized with groups amenable to palladium-catalyzed cross-coupling reactions, such as boronic acids or triflates. For example, chloro-substituted BN-benzo[c]phenanthrenes have been utilized as precursors for palladium-catalyzed cross-coupling reactions to build more elaborate, functionalized helical structures. rsc.org

The general catalytic cycle for such a palladium-catalyzed intramolecular C-C bond formation typically involves:

Oxidative Addition : The palladium(0) catalyst inserts into a carbon-halogen or carbon-triflate bond on the precursor molecule.

Intramolecular Transmetalation or C-H Activation : A second part of the molecule, often an organoboron species or an activated C-H bond, interacts with the palladium center.

Reductive Elimination : The two coupled fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

This intramolecular cyclization forces the benzo[c]phenanthrene core to twist, thereby inducing helicity. The position of the chloro-substituent can influence the regioselectivity of the cyclization and the electronic properties of the resulting helicene.

The following table outlines the key components of a typical palladium-catalyzed intramolecular cyclization for helicene synthesis.

ComponentExampleRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps
Ligand Triphenylphosphine (PPh₃), SPhosStabilizes the palladium catalyst and influences its reactivity
Base K₂CO₃, Cs₂CO₃Promotes the transmetalation step and neutralizes acidic byproducts
Solvent Toluene, DioxaneProvides a suitable reaction medium

This table illustrates the typical components involved in palladium-catalyzed intramolecular cyclization reactions for the synthesis of helical molecules.

Advanced Research Applications of 2 Chlorobenzo C Phenanthrene and Its Structural Analogs

Applications in Optoelectronic Materials Science

The tunable photophysical properties and responsiveness to external stimuli make benzo[c]phenanthrene (B127203) derivatives, including the chlorinated analog, promising candidates for applications in optoelectronics.

The introduction of substituents, such as a chlorine atom, onto the benzo[c]phenanthrene framework can significantly alter the electronic properties of the molecule, thereby tuning its photophysical characteristics. Research on analogous fluorinated phenanthrene (B1679779) derivatives has demonstrated that the position and nature of the halogen substituent can influence the absorption and emission spectra, as well as the fluorescence quantum yield. researchgate.net For instance, many phenanthrene derivatives are known to be promising materials for photoluminescent applications due to their good electrical and optical properties. academie-sciences.fr

Table 1: Representative Photophysical Properties of a Functionalized Phenanthrene Derivative (Note: Data for a representative fluorophenanthrene is provided as a proxy due to the lack of specific data for 2-Chlorobenzo[c]phenanthrene)

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
Fluorophenanthrene Derivative P4353369, 375, 392Not Reported
Fluorophenanthrene Derivative P5Not Reported415 (shoulder)Not Reported

Data sourced from a study on new reactive fluorophenanthrenes. researchgate.net

Molecular switches and actuators are molecules that can reversibly change their properties in response to external stimuli such as light or chemical signals. The rigid structure of phenanthrene-based molecules makes them an interesting scaffold for the design of such systems. A study on a phenanthrene-extended phenazine dication has shown that the molecule can undergo a reversible conformational change upon oxidation and reduction, which also results in a marked electrochromic change in its UV-vis spectrum. nih.gov This behavior opens up potential applications for this class of derivatives as molecular switches and actuators. nih.gov

While direct research on this compound as a molecular switch is limited, the principle of using a rigid aromatic core that can be functionalized to respond to external stimuli is applicable. The chloro-substituent can influence the electronic properties and the steric interactions within the molecule, potentially affecting the switching behavior.

Table 2: Characteristics of a Phenanthrene-Based Molecular Switch

SystemStimulusObservable ChangePotential Application
Phenanthrene-Extended PhenazineOxidation/ReductionConformational and Color ChangeMolecular Switches, Electrochromic Systems

Information based on a study of a phenanthrene-extended phenazine dication. nih.gov

Role in Astrophysical Chemistry Models

Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM) and play a crucial role in its chemistry and physics. researchgate.net Understanding the properties of substituted PAHs is therefore important for interpreting astronomical observations.

The infrared emission bands observed from various astronomical objects are often attributed to a mixture of PAHs. researchgate.net While much of the focus has been on unsubstituted or nitrogen-substituted PAHs, theoretical studies are beginning to explore the impact of other substituents, including halogens. Theoretical modeling of the infrared spectra of halogenated PAHs has been explored to understand their potential contribution to the observed interstellar spectra. oup.com The presence of a chlorine atom in this compound would be expected to introduce unique vibrational modes that could be incorporated into more comprehensive ISM emission band models.

The vibrational frequencies of a molecule determine its infrared spectrum. For PAHs, characteristic vibrational modes include C-H stretching, C-C stretching, and out-of-plane bending. nih.gov The introduction of a chlorine atom would create a C-Cl bond with its own characteristic vibrational frequency. Furthermore, the electronic effects of the chlorine atom would perturb the vibrational frequencies of the rest of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are a powerful tool for predicting the infrared spectra of such molecules. arxiv.org These theoretical spectra can then be compared with astronomical observations to search for the presence of chlorinated PAHs in space.

Table 3: Predicted Vibrational Modes for Substituted PAHs

Vibrational ModeTypical Wavenumber Range (cm-1)Notes
Aromatic C-H Stretch3100 - 3000A characteristic feature of PAHs.
Aromatic C-C Stretch1650 - 1450Sensitive to the size and structure of the PAH.
C-H Out-of-Plane Bend900 - 675The position is indicative of the number of adjacent H atoms.
C-Cl Stretch850 - 550Would be a key signature for chlorinated PAHs.

Wavenumber ranges are general and can vary based on the specific molecular structure.

Mechanistic Studies of Biocatalytic Transformations

The environmental fate of PAHs is of great interest, and much research has focused on their biodegradation by microorganisms. The introduction of a chlorine atom to the benzo[c]phenanthrene structure is expected to influence its susceptibility to enzymatic attack and the metabolic pathways involved.

The metabolism of the parent compound, benzo[c]phenanthrene, has been studied in human liver and lung microsomes. nih.gov These studies have shown that cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1B1, are central to the metabolic activation of PAHs. nih.gov These enzymes typically introduce oxygen atoms into the aromatic rings, forming epoxides which can then be hydrolyzed to dihydrodiols. nih.govnih.gov For benzo[c]phenanthrene, metabolism can lead to the formation of different dihydrodiols, with the B[c]PH-3,4-dihydrodiol being a precursor to a highly potent carcinogen. nih.gov

The presence of a chlorine atom on the aromatic ring of this compound would likely influence the regioselectivity of the enzymatic attack by cytochrome P450 enzymes. The electronic and steric effects of the chlorine atom could direct the epoxidation to different positions on the aromatic rings, potentially leading to the formation of different metabolites compared to the parent compound. Understanding these mechanistic details is crucial for assessing the environmental persistence and potential toxicity of chlorinated PAHs.

Table 4: Key Enzymes in the Biotransformation of PAHs

Enzyme FamilyRole in PAH MetabolismExample Substrate
Cytochrome P450 (CYP)Initial oxidation of the aromatic ring (epoxidation)Benzo[c]phenanthrene
Epoxide HydrolaseHydrolysis of epoxides to form dihydrodiolsBenzo[c]phenanthrene-epoxide

Information based on studies of benzo[c]phenanthrene metabolism. nih.govnih.gov

Enzymatic Degradation of Benzo[c]phenanthrene Scaffolds (e.g., Laccase Systems)

The enzymatic degradation of polycyclic aromatic hydrocarbons (PAHs), including the benzo[c]phenanthrene scaffold, represents a significant area of bioremediation research. Laccases, a class of multi-copper oxidoreductase enzymes, are of particular interest due to their broad substrate specificity and ability to oxidize a wide range of phenolic and non-phenolic aromatic compounds. These enzymes are commonly produced by white-rot fungi, such as Trametes versicolor and Pleurotus ostreatus. nih.govresearchgate.net

The direct oxidation of highly non-polar and recalcitrant PAHs like phenanthrene by laccase is often inefficient. researchgate.net However, the process can be significantly enhanced by the presence of small organic molecules known as mediators. researchgate.net These mediators, such as 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (HBT), are first oxidized by the laccase. The resulting highly reactive, oxidized mediator species then act as strong oxidants, capable of reacting with the PAH molecule, initiating its degradation. researchgate.netnih.gov

Research has demonstrated the efficacy of laccase-mediator systems in the degradation of phenanthrene, a structural component of the benzo[c]phenanthrene skeleton. For instance, crude laccase from Trametes polyzona PBURU 12 was able to degrade 98% of phenanthrene (at an initial concentration of 100 ppm) within 24 hours. nih.gov Similarly, a laccase from Alkalibacillus almallahensis, in the presence of HBT, removed 63% of phenanthrene (50 mg L⁻¹) within 72 hours under optimal conditions. nih.gov The efficiency of this enzymatic oxidation is influenced by several factors, including pH, temperature, and the presence of surfactants or organic solvents, which can improve the bioavailability of hydrophobic PAHs. nih.govjst.go.jp The degradation of phenanthrene by fungal laccases often proceeds through the formation of metabolites such as 9,10-phenanthrenequinone and 2,2′-diphenic acid. nih.gov

Enzyme SourcePAH SubstrateMediatorDegradation EfficiencyIncubation TimeReference
Trametes polyzona PBURU 12Phenanthrene (100 ppm)None (Crude Laccase)98%24 hours nih.gov
Alkalibacillus almallahensisPhenanthrene (50 mg L⁻¹)HBT (1 mM)63%72 hours nih.gov
Trametes versicolor 951022Phenanthrene (20 mg/l)ABTS~40%2 hours researchgate.net
Trametes versicolor 951022Phenanthrene (20 mg/l)HBT~30%2 hours researchgate.net
Trametes versicolorBenzo[a]pyreneABTSEnhanced oxidation>24 hours jst.go.jp

Microbial Metabolic Pathways for Phenanthrene Derivatives (e.g., ortho/meta cleavage pathways, catechol dioxygenase)

Microorganisms, particularly bacteria, have evolved sophisticated metabolic pathways to utilize PAHs like phenanthrene as a source of carbon and energy. The initial step in the aerobic degradation of phenanthrene typically involves a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic nucleus, forming unstable cis-dihydrodiols. nih.govresearchgate.net Depending on the bacterial strain and the specific enzymes involved, the initial dioxygenation can occur at different positions on the phenanthrene molecule, such as the 1,2-, 3,4-, or 9,10- carbons. nih.gov

Following the formation of dihydroxylated intermediates, such as phenanthrenediols or 1,2-dihydroxynaphthalene, the aromatic ring is cleaved. nih.govnih.gov This critical step is catalyzed by ring-cleavage dioxygenases and generally proceeds via one of two primary routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.net

Ortho-cleavage Pathway : In this pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol-like intermediate is broken. This reaction is catalyzed by catechol 1,2-dioxygenases (C12O). soeagra.com The ortho-cleavage of phenanthrene metabolites ultimately leads to the formation of intermediates like phthalic acid, which can then enter the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. researchgate.net

Meta-cleavage Pathway : This pathway involves the cleavage of the bond adjacent to the hydroxyl groups of the catechol intermediate, a reaction catalyzed by catechol 2,3-dioxygenases (C23O). nih.govnih.gov The meta-cleavage of phenanthrene derivatives typically produces intermediates such as 1-hydroxy-2-naphthoic acid and salicylic acid, which are further metabolized. researchgate.netoup.com

The activity of these key dioxygenase enzymes is often induced in the presence of the PAH substrate. Studies on phenanthrene-degrading bacteria, such as Pseudomonas and Sphingomonas species, have shown that the activity of catechol 2,3-dioxygenase increases significantly during the degradation process, indicating the prominence of the meta-cleavage pathway in these organisms. nih.govnih.gov For example, in Pseudomonas sp. ZP2, C23O activity peaked at 7.80 U on the fifth day of phenanthrene degradation. nih.gov

PathwayKey EnzymeCleavage SiteKey Intermediates from PhenanthreneReference
ortho-CleavageCatechol 1,2-dioxygenase (C12O)Between hydroxyl groupsPhthalic acid, Protocatechuic acid nih.govresearchgate.net
meta-CleavageCatechol 2,3-dioxygenase (C23O)Adjacent to hydroxyl groups1-Hydroxy-2-naphthoic acid, Salicylic acid, Catechol researchgate.netnih.govoup.com

Contributions to Supramolecular Chemistry and Molecular Recognition

The rigid, planar, and electron-rich structure of the benzo[c]phenanthrene scaffold makes it and its analogs valuable components in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent intermolecular forces, such as π-π stacking, van der Waals forces, and hydrogen bonding. frontiersin.orgnih.gov The unique shape and electronic properties of benzo[c]phenanthrene derivatives allow them to participate in highly specific host-guest interactions, which are the foundation of molecular recognition.

Molecular recognition involves the selective binding of a "host" molecule to a complementary "guest" molecule. Macrocyclic hosts, such as calixarenes and cycloparaphenylenes, have been extensively studied for their ability to encapsulate guest molecules, including PAHs. frontiersin.orgcsic.es The size, shape, and electronic character of the host's cavity determine its selectivity for different guests.

A notable application involving a benzo[c]phenanthrene analog is in the development of sensitive detection systems. For example, a calix researchgate.netarene derivative has been used as a host molecule to selectively detect benzo[c]phenanthrene (BcP) at trace concentrations. csic.es In this system, the calixarene is self-assembled on silver nanoparticles. The non-covalent binding of the benzo[c]phenanthrene guest within the calixarene host's cavity brings it close to the metal surface, enabling its detection via Surface-Enhanced Raman Spectroscopy (SERS). csic.es This host-guest complex demonstrates significant selectivity, with the system showing a much lower detection limit for benzo[c]phenanthrene (down to 10⁻⁸ M) compared to other PAHs like pyrene (10⁻⁶ M). csic.es This selectivity arises from the complementary fit and favorable intermolecular interactions between the calixarene host and the benzo[c]phenanthrene guest. Such research highlights the potential for designing highly specific sensors for environmental pollutants based on the principles of supramolecular chemistry.

Analytical Method Development for Substituted PAHs in Complex Mixtures

The detection and quantification of substituted PAHs, such as this compound, in complex environmental and biological matrices present significant analytical challenges. These challenges stem from the typically low concentrations of the target analytes and the presence of numerous interfering compounds. Consequently, the development of robust, sensitive, and selective analytical methods is crucial for environmental monitoring and human exposure assessment. academie-sciences.frnih.gov

A comprehensive analytical workflow for substituted PAHs generally involves two main stages: sample preparation and instrumental analysis.

Sample Preparation: The primary goal of this stage is to extract the PAHs from the sample matrix and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): A conventional method involving partitioning the analytes between two immiscible liquid phases.

Solid-Phase Extraction (SPE): A widely used technique where analytes are extracted from a liquid sample by adsorbing them onto a solid sorbent (e.g., C18-bonded silica), followed by elution with a small volume of solvent. academie-sciences.fr This method provides good cleanup and concentration of the sample.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined method, initially developed for pesticide analysis, has been adapted for PAHs. food-safety.com It involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using a combination of sorbents to remove matrix components. This approach reduces extraction time and improves recovery rates. food-safety.com

Instrumental Analysis: Following extraction and cleanup, the sample is analyzed to separate, identify, and quantify the target PAHs. The most common instrumental techniques are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds like PAHs. The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns. food-safety.com

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for separating PAHs, often using columns with shape selectivity for these compounds. academie-sciences.fr Detection is typically achieved using Ultraviolet (UV) or Fluorescence Detectors (FLD). Fluorescence detection is highly sensitive and selective for many PAHs, which naturally fluoresce. nih.gov

The development of these methods focuses on achieving low limits of detection (LOD) and quantification (LOQ), often in the micrograms per kilogram (µg/kg) or nanograms per liter (ng/L) range, to meet regulatory standards and accurately assess exposure risks. academie-sciences.frfood-safety.com

TechniquePrincipleAdvantagesTypical Application for PAHsReference
GC-MSSeparation by boiling point/polarity; identification by mass spectrum.Excellent separation, definitive identification.Analysis of a broad range of PAHs in environmental samples (air, soil, food). nih.govfood-safety.com
HPLC-FLDSeparation by polarity/affinity; detection by fluorescence.High sensitivity and selectivity for fluorescent PAHs.Quantification of trace levels of PAHs in water and biological fluids. academie-sciences.frnih.gov
SPEAnalyte extraction and concentration on a solid sorbent.Effective sample cleanup, reduces matrix interference.Pre-concentration of PAHs from blood, serum, and water samples before analysis. academie-sciences.fr
QuEChERSSolvent extraction followed by dispersive solid-phase cleanup.Fast, simple, low solvent consumption.Rapid screening and analysis of PAHs in food matrices. food-safety.com

Q & A

Q. How can researchers validate conflicting biodegradation rates reported for surfactant-PAH systems?

  • Resolution : Surfactant sorption to soil varies with clay content and ionic strength, altering apparent degradation rates. Control experiments (e.g., sterile vs. bioactive conditions) distinguish microbial activity from abiotic losses. For this compound, pre-equilibrate surfactant-soil systems to minimize artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chlorobenzo[c]phenanthrene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzo[c]phenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.